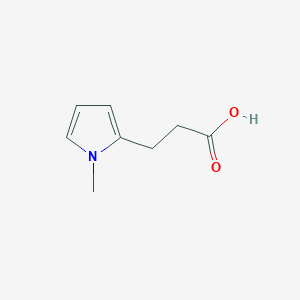3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid
CAS No.: 67838-90-8
Cat. No.: VC5540360
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67838-90-8 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.181 |
| IUPAC Name | 3-(1-methylpyrrol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | XSAZQIFVNCTKEU-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1CCC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a 1-methylpyrrole moiety linked to a propanoic acid group at the 2-position of the heterocycle (Figure 1). The pyrrole ring contributes aromatic stability, while the methyl group at the 1-position and the carboxylic acid at the terminus of the three-carbon chain introduce steric and electronic modifications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 67838-90-8 |
| Boiling Point | Not reported |
| Solubility | Soluble in polar solvents (e.g., methanol, water) |
The carboxylic acid group confers water solubility, enabling its use in aqueous reaction conditions .
Synthesis and Optimization
Catalytic Hydrogenation Route
A widely cited synthesis involves the hydrogenation of a precursor unsaturated compound. Luo et al. (2010) reported the reduction of 3-(1-methyl-1H-pyrrol-2-yl)propenoic acid using 10% palladium on activated carbon () under hydrogen gas () in methanol at 20°C for 2 hours . The reaction proceeds with a yield of 7.4 g (quantitative yield not specified), highlighting the efficiency of catalytic hydrogenation for saturating α,β-unsaturated systems.
Reaction Conditions:
-
Catalyst: 10%
-
Solvent: Methanol
-
Temperature: 20°C
-
Pressure: 760.051 Torr
-
Duration: 2 hours
This method avoids harsh reagents, making it suitable for acid-sensitive substrates .
Alternative Synthetic Pathways
The enantioselective synthesis of pyrrole derivatives, as described by Stark et al. (2016), provides context for precursor preparation . For instance, pyrrole-2-carboxaldehyde intermediates are synthesized via Vilsmeier-Haack formylation using and in dichloroethane (DCE). Subsequent aldol condensation with ketones in basic ethanol yields α,β-unsaturated ketones, which can be hydrogenated to propanoic acid derivatives .
Table 2: Comparative Synthesis Strategies
Applications in Medicinal Chemistry
Role in Drug Discovery
The compound serves as a building block for pharmacologically active molecules. Luo et al. (2010) utilized it in the synthesis of kinase inhibitors, underscoring its utility in modifying electronic profiles and solubility of drug candidates .
Industrial and Research Relevance
Scalability Challenges
While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and safety. Continuous-flow hydrogenation and solvent recycling are potential areas for innovation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume